4-(Difluoromethylthio)aniline

Descripción general

Descripción

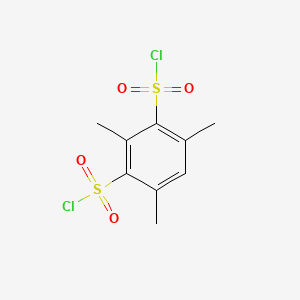

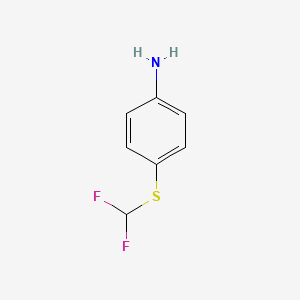

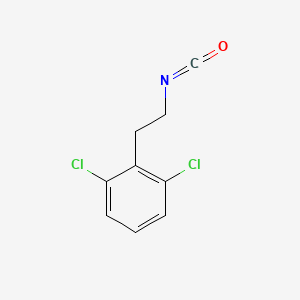

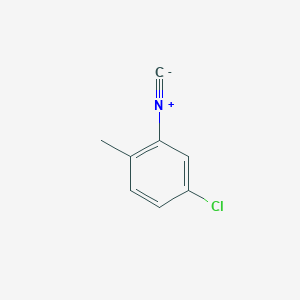

“4-(Difluoromethylthio)aniline” is an organic compound with the molecular formula C7H7F2NS and a molecular weight of 175.2 . It is also known by other synonyms such as “4-((difluoromethyl)sulfanyl)aniline” and "4-Aminophenyl difluoromethyl sulfide" .

Synthesis Analysis

The synthesis of “this compound” can be achieved from 4,4’-Dithiodianiline and 2,2-DIFLUORO-1,3-DIPHENYL-PROPANE-1,3-DIONE . More detailed information about the synthesis process might be available in specific scientific literature .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring attached to an amino group and a difluoromethylthio group . Theoretical studies of anions of aniline and its derivatives have been carried out using the density functional method .

Physical And Chemical Properties Analysis

“this compound” has a boiling point of 64°C at 0.01mm . It is slightly soluble in water and sometimes freely soluble in chemicals such as alcohol and ether .

Aplicaciones Científicas De Investigación

Metabolite Synthesis and Characterization

4-(Difluoromethylthio)aniline is involved in the synthesis and characterization of metabolites like diclofenac. Substantial quantities of metabolites are produced for toxicological studies, with key steps including the preparation of aniline from phenol and high-yielding Ullmann couplings to generate diarylamines. This process is crucial for understanding the metabolic fates of these synthetic metabolites in mechanistic toxicological studies (Kenny et al., 2004).

Pesticides and Herbicides Synthesis

This compound is a key intermediate in the synthesis of high-efficiency, low-toxicity pesticides and new herbicides. The review of the main preparation methods of this intermediate highlights its significance in the agricultural industry, particularly in the development of advanced pesticides and herbicides (Zhou Li-shan, 2002).

Wastewater Treatment

The compound plays a role in the removal of organic pollutants from wastewater, particularly in mineral flotation processes. Techniques like chelate precipitation are used to treat flotation wastewater, demonstrating its effectiveness in environmental management and pollution control (Xuanmin Jie et al., 2016).

Material Synthesis for Solar Cells

This compound is used in the electrochemical synthesis of novel polymers, which are then employed as counter electrodes in dye-sensitized solar cells. This application signifies its potential in renewable energy technologies and material science (Leyla Shahhosseini et al., 2016).

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s known that difluoromethylthio group (–scf2h) has been receiving growing attention from both academia and industry .

Mode of Action

It’s known that difluoromethylation processes based on x–cf2h bond formation where x is c (sp), c (sp2), c (sp3), o, n or s, have been developed . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .

Biochemical Pathways

It’s known that the difluoromethylthio group can participate in some late-stage modification events, which could diversify this functionality and may regulate the bio-activity of host molecules .

Pharmacokinetics

The difluoromethylthio group is less lipophilic, less electron-withdrawing, and less stable to the acidic or basic environment than its analogue trifluoromethylthio group (−scf3), making it easier to regulate the metabolic stability of drug molecules .

Result of Action

The difluoromethylthio group is generally considered to be a lipophilic hydrogen-bonding donor and a bioisostere of the hydroxy/thio group that might interact with the heteroatom of the enzyme via a hydrogen bond to improve the binding selectivity of the drug molecule .

Action Environment

It’s known that the difluoromethylthio group is less stable to the acidic or basic environment than its analogue trifluoromethylthio group (−scf3), which suggests that the environmental ph could influence its action .

Análisis Bioquímico

Biochemical Properties

4-(Difluoromethylthio)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The difluoromethylthio group can form hydrogen bonds with the active sites of these enzymes, influencing their activity and selectivity . Additionally, this compound has been shown to interact with glutathione S-transferase, an enzyme involved in detoxification processes . These interactions highlight the compound’s potential in modulating enzyme activity and influencing metabolic pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In fibroblast cells, the compound has been observed to alter cell signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs) . This alteration can lead to changes in gene expression and cellular metabolism. In cancer cells, this compound has demonstrated the ability to inhibit cell proliferation by inducing apoptosis through the activation of caspases . These cellular effects underscore the compound’s potential as a therapeutic agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating them. For instance, its interaction with cytochrome P450 enzymes can lead to enzyme inhibition, affecting the metabolism of other substrates . Additionally, the compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA. These molecular interactions are crucial for understanding the compound’s biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, such as altered metabolic rates and persistent changes in gene expression . These temporal effects are important for assessing the compound’s suitability for long-term applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has minimal toxic effects and can modulate enzyme activity without causing significant adverse effects . At high doses, it can induce toxicity, manifesting as liver damage and oxidative stress . These dosage-dependent effects are critical for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes, such as glutathione S-transferase, influencing metabolic flux and altering metabolite levels . Understanding these metabolic pathways is essential for predicting the compound’s behavior in biological systems.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound can bind to albumin in the bloodstream, facilitating its distribution to various tissues . Additionally, it can be transported across cell membranes by organic anion transporters, influencing its localization and accumulation within cells . These transport and distribution mechanisms are vital for understanding the compound’s pharmacokinetics.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can localize to the mitochondria, where it affects mitochondrial function and induces oxidative stress . Additionally, it can be found in the nucleus, where it interacts with transcription factors and influences gene expression . These subcellular localizations are crucial for understanding the compound’s specific biochemical effects.

Propiedades

IUPAC Name |

4-(difluoromethylsulfanyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NS/c8-7(9)11-6-3-1-5(10)2-4-6/h1-4,7H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODJCIHKBMUREOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)SC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50395079 | |

| Record name | 4-(Difluoromethylthio)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24933-60-6 | |

| Record name | 4-[(Difluoromethyl)thio]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24933-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Difluoromethylthio)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(difluoromethyl)sulfanyl]aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[[4-[(4-Tert-butylbenzoyl)amino]benzoyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364471.png)

![2-({4-[(2,4-Dimethylanilino)sulfonyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B1364488.png)

![2-[[(2-Naphthalen-2-yloxyacetyl)amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364491.png)

![2-{[2-(3-Methylbenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B1364504.png)

![3-[(3-nitrobenzoyl)amino]benzoic Acid](/img/structure/B1364505.png)